molecular formula C13H11BrN4O2 B2717291 (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 618083-54-8

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No.: B2717291
CAS No.: 618083-54-8
M. Wt: 335.161
InChI Key: SRKNUFBHOITDKK-FRKPEAEDSA-N
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Description

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C13H11BrN4O2 and its molecular weight is 335.161. The purity is usually 95%.
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Biological Activity

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound that belongs to the class of hydrazine derivatives and oxazole-containing compounds. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound, particularly the presence of the oxazole moiety and the brominated benzylidene group, may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of the compound is C18H13BrN4O2C_{18}H_{13}BrN_{4}O_{2}, with a molecular weight of approximately 397.23 g/mol. The structure includes an oxazole ring, which is known for its medicinal properties, and a hydrazine linkage that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Oxazole derivatives have been reported to exhibit significant anticancer properties. Studies indicate that compounds with oxazole rings can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
    • The specific compound under investigation has shown promising results in preliminary studies, suggesting it may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Initial findings suggest that it possesses moderate antibacterial activity, with effective minimum inhibitory concentrations (MICs) against strains like Escherichia coli and Staphylococcus aureus .
    • The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the oxazole ring can significantly affect antimicrobial efficacy.
  • Anti-inflammatory Properties :
    • Compounds containing oxazole rings have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation . This property could make this compound a candidate for treating inflammatory diseases.

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds:

  • Study 1 : A recent study focused on a series of oxazole derivatives demonstrated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the oxazole ring enhanced potency against breast cancer cells .
  • Study 2 : Another investigation revealed that hydrazine derivatives exhibited significant antibacterial activity, with certain compounds showing selective toxicity towards cancer cells over normal cells . This selectivity is crucial for developing safer therapeutic agents.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAnticancerMCF-715 µM
Compound BAntimicrobialE. coli32 µg/mL
Compound CAnti-inflammatoryRAW 264.7IC50 25 µM

Properties

IUPAC Name

5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-8-17-11(6-15)13(20-8)18-16-7-9-5-10(14)3-4-12(9)19-2/h3-5,7,18H,1-2H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNUFBHOITDKK-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=C(C=CC(=C2)Br)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=C(C=CC(=C2)Br)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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